4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
Description
4-Fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a heterocyclic compound featuring a fused imidazothiazole core substituted with a phenyl group at position 6 and a 4-fluorobenzamide moiety linked via a methylene bridge. This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding (amide) functionalities, making it a candidate for diverse biological applications, including enzyme inhibition and anticancer activity .
Properties
IUPAC Name |
4-fluoro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c20-15-8-6-14(7-9-15)18(24)21-12-16-17(13-4-2-1-3-5-13)22-19-23(16)10-11-25-19/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSYPBVMQDBWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multiple steps:
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Formation of the Imidazo-Thiazole Core: : The imidazo-thiazole core can be synthesized via a cyclization reaction involving a thioamide and an α-halo ketone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Introduction of the Phenyl Group: : The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo-thiazole in the presence of a palladium catalyst and a base.
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Attachment of the Fluorinated Benzamide: : The final step involves the coupling of the imidazo-thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo-thiazole ring, potentially reducing double bonds or nitro groups if present.
Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions, such as in the presence of a strong base.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a polar aprotic solvent and elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo-thiazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo-thiazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorine atom can enhance binding affinity and selectivity through interactions with the target’s active site.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Imidazothiazole Cores
The imidazo[2,1-b][1,3]thiazole scaffold is shared across several compounds, with variations in substituents influencing physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluoro substituent in the target compound balances lipophilicity and electronic effects, contrasting with bromine (12h, ) and chlorine (15, ), which increase molecular weight and steric bulk.
- Linker Flexibility: The methylene bridge in the target compound allows conformational adaptability during target binding, unlike rigid fused systems (e.g., indolinone in ).
Functional Analogues with Benzamide Moieties
Benzamide derivatives are prevalent in enzyme inhibition studies. Comparisons include:
Key Observations :
Biological Activity
4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a compound of interest due to its unique structural features and potential therapeutic applications. The compound belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, which are known for their diverse biological activities, including anticancer and anticonvulsant properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₆FN₃S |
| Molecular Weight | 345.41 g/mol |
| CAS Number | 946352-15-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various imidazo[2,1-b][1,3]thiazole derivatives. The specific compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : The thiazole ring in the structure is essential for cytotoxic activity. The presence of electron-donating groups on the phenyl ring enhances this activity.
- Case Study : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines. For example, it showed an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin in certain assays (IC50 < 10 µM) .
Anticonvulsant Activity
The compound also displays anticonvulsant properties. The structure's unique arrangement allows it to interact with neurotransmitter systems effectively.
- Research Findings : A study involving a series of thiazole derivatives indicated that compounds with similar structures could eliminate tonic extensor phases in seizure models . This suggests that modifications to the imidazo-thiazole framework can lead to enhanced anticonvulsant efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and bioavailability |
| Phenyl Group Positioning | Critical for binding affinity to target proteins |
| Thiazole Ring Modifications | Essential for maintaining cytotoxic activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
